(2S)-1-methanesulfonylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJASCWYRCSSQE-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 1 Methanesulfonylpropan 2 Amine and Analogous Chiral Amines
Enantioselective Synthesis Approaches
The development of methods for the enantioselective synthesis of chiral amines has been a major focus of chemical research for decades. acs.orgacs.org These approaches are critical as they provide access to enantiomerically pure compounds, which is often essential for their desired biological activity. acs.org Among the most powerful and widely adopted strategies are those based on asymmetric catalysis, which can offer high efficiency and atom economy. nih.gov
Asymmetric Catalytic Hydrogenation of Imines and Related Precursors
Asymmetric catalytic hydrogenation of prochiral imines stands out as one of the most direct and atom-economical methods for preparing optically active amines. nih.govchinesechemsoc.org This approach involves the direct reduction of a C=N double bond, where a chiral catalyst guides the hydrogen addition to one of the two faces of the imine, leading to the preferential formation of one enantiomer. liv.ac.uk The reaction is highly valued for its sustainability, often generating minimal waste. nih.gov
Despite its advantages, the asymmetric hydrogenation of imines presents more challenges than the analogous reduction of ketones. nih.gov These challenges include the potential for E/Z isomerization of the imine substrate and the coordinating ability of the resulting amine product, which can sometimes interfere with the catalyst's activity. chinesechemsoc.org
The success of asymmetric hydrogenation is heavily reliant on the design and synthesis of chiral ligands that coordinate to a transition metal center (commonly iridium, rhodium, or ruthenium). acs.orgnih.gov These ligands create a chiral environment around the metal, enabling the stereoselective transfer of hydrogen to the substrate.
Chiral Phosphine (B1218219) Ligands: A vast number of chiral phosphine ligands have been developed and successfully applied in the asymmetric hydrogenation of imines. sigmaaldrich.comnih.gov These ligands are broadly categorized based on the location of their chiral element, which can be at a carbon backbone, an atropisomeric biaryl scaffold, or at the phosphorus atom itself (P-chiral). nih.govnih.gov P-chiral phosphine ligands, in particular, have demonstrated exceptional enantioselectivity and catalytic activity due to their conformational rigidity and electron-rich nature. nih.gov Ligands such as TangPhos and various TunePhos derivatives have shown high efficiency in the hydrogenation of a range of functionalized olefins and are applicable to imine reduction. sigmaaldrich.com
| Ligand Family | Metal | Substrate Type | Key Features |
| P-Chiral Phosphines (e.g., BenzP, QuinoxP) | Rhodium | Functionalized Alkenes, Enamides | Crystalline, air-stable ligands; high enantioselectivities and catalytic activities. acs.org |
| Phosphine-Phosphoramidites (e.g., PEAPhos) | Iridium | Sterically Hindered N-Arylimines | Effective for challenging, sterically hindered substrates; mild reaction conditions. acs.org |
| Spiro Phosphine-Amine-Phosphine | Iridium | Dialkyl Imines | Precisely adjusted chiral pocket allows for differentiation between similar alkyl groups. chinesechemsoc.org |
Chiral Oxazoline (B21484) Ligands: Ligands containing a chiral oxazoline moiety are another highly successful class used in a multitude of asymmetric transformations. nih.gov Phosphino-oxazoline (PHOX) ligands, which are P,N-bidentate ligands, are particularly popular. nih.gov In these systems, the stereocenter is located on the oxazoline ring, in close proximity to the metal's active site, which allows for direct influence on the enantioselectivity of the reaction. nih.gov Bis(oxazoline) (BOX) ligands, which feature two chiral oxazoline rings, are also widely used and can coordinate to various metals, including copper and iron, to catalyze reactions like Diels-Alder and cyclopropanation with high stereocontrol. utexas.eduacs.org
| Ligand Type | Metal | Reaction Type | Enantioselectivity |
| Bis(oxazoline) (BOX) | Copper(II) | Diels-Alder | High |
| Bis(oxazoline) (BOX) | Rhodium | Asymmetric Hydrogenation | High |
| Phosphino-oxazoline (PHOX) | Iridium | Asymmetric Allylation | Up to 99% ee |
The substrate scope of asymmetric imine hydrogenation has expanded significantly, now encompassing a wide variety of N-aryl and N-alkyl imines derived from both aromatic and aliphatic ketones. nih.govliv.ac.uk However, certain classes of substrates remain challenging.
The asymmetric hydrogenation of dialkyl imines, for instance, is particularly difficult because the two alkyl substituents on the imine carbon can be very similar in terms of their steric and electronic properties. chinesechemsoc.org This makes it challenging for the chiral catalyst to effectively differentiate between the two faces of the imine. chinesechemsoc.org Recent developments, such as iridium catalysts bearing spiro phosphine-amine-phosphine ligands, have shown promise in overcoming this limitation, achieving high enantioselectivity even when distinguishing between groups as similar as methyl and ethyl. chinesechemsoc.org
Another challenge lies in the hydrogenation of acyclic imines, which are often considered more problematic than their cyclic counterparts. liv.ac.uk Innovations such as cooperative catalysis, which combines an achiral metal complex with a chiral Brønsted acid (like a chiral phosphoric acid), have proven effective for the highly enantioselective hydrogenation of a broad range of acyclic aromatic imines. liv.ac.uk This dual-catalyst system works through an ionic pathway where the chiral anion of the acid pairs with the iminium cation, directing the stereochemical outcome of the hydride transfer. liv.ac.uk
Reductive Amination Strategies for Chiral Amine Formation
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the desired amine. jocpr.comacs.orgnih.gov When performed in an enantioselective manner, this one-pot process provides a highly efficient route to chiral amines from readily available ketones and aldehydes. thieme-connect.comrsc.orgacs.org
Transition-metal-catalyzed asymmetric reductive amination (ARA) is a particularly powerful strategy. rsc.orgacs.org The key to this transformation is a chiral metal catalyst that mediates the enantioselective reduction of the in situ-formed imine intermediate. acs.org This method avoids the need to isolate the often-unstable imine, streamlining the synthetic process. thieme-connect.com
One well-established approach to control the stereochemistry of reductive amination is through the use of a chiral auxiliary. wikipedia.org In this strategy, a chiral molecule is temporarily attached to the amine or carbonyl substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being removed. wikipedia.org
A prominent example is the use of Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary can be condensed with a ketone to form an N-sulfinyl imine. The sulfinyl group then directs the diastereoselective reduction of the C=N bond. The resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine with high enantiopurity. osi.lv This method has been successfully applied to the synthesis of a wide range of chiral amines, including those with multiple stereocenters. osi.lv
| Chiral Auxiliary | Substrate | Key Feature |
| Pseudoephedrine | Carboxylic Acid | Forms a chiral amide; the enolate undergoes highly diastereoselective alkylation. wikipedia.org |
| (R)-BINOL | Glycine Derivatives | Enables diastereoselective alkylation to produce uncommon α-amino acids. wikipedia.org |
| tert-Butanesulfinamide | Ketones | Forms a chiral N-sulfinyl imine that undergoes diastereoselective reduction. osi.lv |
The direct asymmetric reductive amination of ketones with an ammonia (B1221849) source and a reducing agent like hydrogen gas, catalyzed by a chiral transition metal complex, represents a highly atom-economical route to chiral primary amines. thieme-connect.comthieme-connect.com This reaction, however, faces significant challenges, including the reversible formation of the NH-imine intermediate and potential catalyst inhibition by the nitrogen-containing reagents. thieme-connect.com
Despite these difficulties, significant progress has been made. Ruthenium catalysts, in combination with chiral phosphine ligands like BINAP, have been shown to effectively catalyze the direct ARA of various ketones, including challenging substrates like 2-acetyl-6-substituted pyridines, with excellent enantioselectivities. acs.org Similarly, iridium-based catalysts have been developed for the direct ARA of a wide range of ketones, demonstrating the versatility of this approach. researchgate.net The success of these systems often depends on the careful tuning of the chiral ligand, the choice of the amine source (e.g., ammonium (B1175870) salts), and the reaction conditions. thieme-connect.comacs.org
Asymmetric Alkylation and Nucleophilic Addition Reactions
Asymmetric alkylation and nucleophilic addition reactions represent powerful and direct approaches for the synthesis of chiral amines. wiley-vch.de These methods typically involve the addition of a nucleophile to an imine or an imine equivalent, where stereocontrol is achieved through various means, including the use of chiral auxiliaries or catalysts. nih.gov Nickel-catalyzed hydroalkylation has emerged as a notable method, enabling the assembly of a wide range of chiral alkyl amines from enecarbamates and alkyl halides with high regio- and enantioselectivity. acs.orgresearchgate.netchemrxiv.org
The use of chiral scaffolds, often in the form of chiral auxiliaries attached to the nitrogen atom, is a well-established strategy for directing nucleophilic attack. wiley-vch.de The auxiliary creates a chiral environment that biases the approach of the nucleophile to one face of the imine, leading to the preferential formation of one enantiomer. A prominent example involves the use of phthalimide (B116566) as a protected form of a primary amine. Racemic α-phthalimido alkyl chlorides can undergo coupling with alkylzinc reagents in the presence of a chiral nickel/pybox catalyst to yield protected dialkyl carbinamines with good yield and high enantioselectivity. nih.gov This approach demonstrates how a chiral catalyst can control the stereochemical outcome in a substitution reaction on a racemic starting material. nih.gov
N-sulfinyl imines, particularly N-tert-butanesulfinyl imines, are exceptionally effective electrophiles for the asymmetric synthesis of amines. wikipedia.orgarkat-usa.org The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, activating the imine for nucleophilic addition while controlling the facial selectivity. arkat-usa.orgrsc.org This methodology is versatile, allowing for the addition of a wide array of organometallic reagents to produce diverse amine derivatives with high diastereoselectivity. acs.orgacs.org The sulfinyl auxiliary can be easily cleaved under acidic conditions to furnish the desired enantiopure primary amine. wikipedia.org
The stereochemical outcome of these additions is highly predictable, often rationalized by a six-membered, chair-like transition state where the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. acs.org This approach has been successfully applied to the synthesis of various complex molecules, including nitrogen-containing heterocycles like piperidines and pyrrolidines. rsc.orgnih.gov For instance, the addition of Grignard reagents to N-sulfinyl imines is a common strategy. nih.gov
Table 1: Asymmetric Addition of Allylmagnesium Bromide to N-Sulfinyl Imines
| Aldehyde/Ketone Substrate | Yield (%) | Diastereomeric Excess (de %) |
| Aromatic Aldehydes | 80 - 98 | >99 |
| Aliphatic Aldehydes | 80 - 98 | >99 |
Data derived from studies on the addition of allylmagnesium bromide to various N-sulfinyl imines, showing consistently high yields and stereoselectivity. nih.gov
Chiral Pool Synthesis Utilizing Natural Precursors (e.g., Amino Acids)
Chiral pool synthesis leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials. researchgate.net For the synthesis of (2S)-1-methanesulfonylpropan-2-amine, L-alanine is an ideal precursor due to the matching stereochemistry at the α-carbon. The synthesis would involve the transformation of the carboxylic acid group of L-alanine into a methyl group and the amino group into the desired methanesulfonyl group, while preserving the stereocenter. Nickel-catalyzed decarboxylative coupling of NHP (N-hydroxyphthalimide) esters derived from racemic α-amino acids with alkylzinc reagents has also been shown to be an effective one-step process to generate enantioenriched dialkyl carbinamines. nih.gov
Photoredox Catalysis in Stereoselective C-N and C-C Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N and C-C bonds under mild conditions. researchgate.netvirginia.edu This technology utilizes light to generate radical intermediates that can participate in various bond-forming reactions. researchgate.net For chiral amine synthesis, photoredox catalysis can be coupled with nickel catalysis to achieve aryl-amine cross-coupling reactions. virginia.edu For instance, a dual nickel/photoredox-catalyzed amination has been developed using nitroarenes and trimethylamine (B31210) as substrates. researchgate.net This method enables the stereoselective formation of C-N bonds by generating N-centered radicals from bench-stable oxime-ester precursors, leading to enamines and imines with high stereoselectivity. researchgate.netchemrxiv.org Furthermore, photoredox catalysis can facilitate the coupling of organo(tristrimethylsilyl)silanes with alkylamines and aldehydes in a three-component reaction to produce highly functionalized α-aminosilanes. researchgate.net
Biocatalytic Transformations for Enantiopure Amines
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. manchester.ac.ukmdpi.com Enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) operate under mild conditions and exhibit exquisite stereocontrol. rsc.orgmdpi.com
Transaminases are particularly noteworthy as they catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, generating a chiral amine with high enantiomeric excess. nih.govillinois.edunih.gov Both (R)- and (S)-selective ω-transaminases have been developed, allowing for the synthesis of either enantiomer of a target amine. illinois.edu This technology has been successfully applied on an industrial scale. nih.gov
Imine reductases are another class of enzymes that catalyze the reduction of imines to amines with high selectivity. manchester.ac.uk They can be used in cascade reactions with other enzymes, such as transaminases, to synthesize complex chiral molecules like disubstituted piperidines from simple diketone substrates. manchester.ac.uk Amine dehydrogenases perform reductive amination of ketones or aldehydes using ammonia as the amine source, and their substrate scope has been expanded through protein engineering. nih.govfrontiersin.org
Table 2: Examples of Biocatalytic Amine Synthesis
| Enzyme Class | Reaction Type | Key Feature | Reference |
| Transaminase (ATA) | Asymmetric amination of ketones | High enantioselectivity for (R) or (S) amines. illinois.edu | nih.gov |
| Imine Reductase (IRED) | Reduction of pre-formed imines | High selectivity for cyclic imines. manchester.ac.uk | manchester.ac.uk |
| Amine Dehydrogenase (AmDH) | Reductive amination of ketones/aldehydes | Uses ammonia as an inexpensive amine donor. nih.gov | frontiersin.org |
Classical Amine Synthesis Routes Applicable to Structurally Related Compounds
Several classical methods for amine synthesis, while not always inherently asymmetric, can be adapted or are foundational to the synthesis of chiral amines and their analogs.
Reductive Amination: This is one of the most common methods for synthesizing amines. It involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine intermediate, which is then reduced to the amine. wikipedia.org To achieve enantioselectivity, this reaction can be performed using a chiral catalyst, a process known as asymmetric reductive amination (ARA). thieme-connect.comthieme-connect.com Ruthenium/chiral phosphine ligand systems, for example, have been used for the direct reductive amination of ketones with ammonium salts and hydrogen gas to produce chiral primary amines with excellent enantiocontrol. acs.org
Gabriel Synthesis: This method transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.orgbyjus.com The phthalimide acts as a surrogate for an ammonia anion, preventing the over-alkylation that is often problematic in direct alkylation of ammonia. libretexts.orgorgoreview.com The final primary amine is liberated by reacting the intermediate N-alkylphthalimide with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. libretexts.orgnrochemistry.com While the standard Gabriel synthesis is not stereoselective, it is a reliable method for producing primary amines from chiral alkyl halides without racemization at the reacting center.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine and carbon dioxide. libretexts.orgnumberanalytics.com If the alkyl group that migrates is chiral and the stereocenter is part of the migrating group, its configuration is retained during the rearrangement. masterorganicchemistry.com
Gabriel Amine Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which avoids the overalkylation often encountered with direct alkylation of ammonia. masterorganicchemistry.comyoutube.comlibretexts.orgscribd.com The reaction proceeds via the alkylation of a phthalimide salt, typically potassium phthalimide, with a suitable alkyl halide, followed by the liberation of the primary amine. masterorganicchemistry.comscribd.com
The synthesis commences with the deprotonation of phthalimide, a step that is facilitated by the acidity of the N-H proton due to the two adjacent electron-withdrawing carbonyl groups. youtube.com The resulting phthalimide anion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. masterorganicchemistry.com A key advantage of this method is that the resulting N-alkylphthalimide is significantly less nucleophilic than the desired primary amine product, thus preventing further alkylation. masterorganicchemistry.com The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This is commonly achieved by hydrazinolysis using hydrazine (NH2NH2), which proceeds under mild conditions. libretexts.orgscribd.com Alternative methods include acidic or basic hydrolysis. libretexts.org
For the synthesis of chiral amines like this compound, the Gabriel synthesis can be adapted by using a chiral alkyl halide. The SN2 mechanism of the alkylation step proceeds with inversion of stereochemistry at the chiral center. Therefore, to obtain the (S)-enantiomer of the target amine, the corresponding (R)-configured alkyl halide would be required as the starting material.
Hofmann and Curtius Rearrangements for Primary Amines
The Hofmann and Curtius rearrangements are powerful transformations that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom, a process known as degradation. commonorganicchemistry.comorganic-chemistry.org Both reactions proceed through a common isocyanate intermediate and are known to retain the stereochemistry of the migrating alkyl group, making them valuable for the synthesis of chiral amines. nih.govchem-station.com
Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base (like sodium hydroxide). commonorganicchemistry.comwikipedia.org The reaction proceeds through several steps, including the formation of an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate. wikipedia.org In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. commonorganicchemistry.com
The stereochemistry of the migrating group is retained during the rearrangement step. organic-chemistry.org This makes the Hofmann rearrangement a suitable method for the synthesis of chiral amines from chiral amides. For the synthesis of this compound, the corresponding chiral amide, (2S)-3-methanesulfonylpropane-2-carboxamide, would be the required precursor.
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. nih.govnih.govwikipedia.org The isocyanate can then be hydrolyzed to a primary amine. nih.govnih.gov Acyl azides are typically prepared from carboxylic acids, often via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). chem-station.com
A significant advantage of the Curtius rearrangement is that it generally proceeds with complete retention of the stereochemical configuration of the migrating group. nih.govnumberanalytics.com This makes it a highly reliable method for the synthesis of enantiomerically pure amines from chiral carboxylic acids. numberanalytics.com To synthesize this compound via this route, one would start with (3S)-3-methanesulfonylpropanoic acid.
The following table summarizes the key features of the Hofmann and Curtius rearrangements:
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amide | Acyl Azide (from Carboxylic Acid) |
| Key Intermediate | Isocyanate | Isocyanate |
| Stereochemistry | Retention of configuration | Retention of configuration |
| Byproducts | Carbon dioxide, halide salt | Nitrogen gas, carbon dioxide |
Optimization of Synthetic Pathways for Enhanced Yield and Enantiomeric Excess
The optimization of synthetic pathways is crucial for the efficient and cost-effective production of chiral compounds like this compound. Key goals in this optimization are maximizing the chemical yield and achieving high enantiomeric excess (e.e.).
For the Gabriel synthesis , optimization can focus on several aspects. The choice of solvent can influence the rate and efficiency of the SN2 alkylation step. scribd.com Additionally, the conditions for the final amine liberation step can be adjusted to improve yields and simplify purification. While traditional acidic or basic hydrolysis can sometimes be harsh, the use of hydrazine offers a milder alternative. libretexts.org Improving the enantiomeric excess in a Gabriel synthesis primarily relies on the enantiopurity of the starting chiral alkyl halide.
In the context of the Hofmann and Curtius rearrangements , optimization strategies often target the rearrangement step and the generation of the precursor. For the Hofmann rearrangement, traditional conditions using bromine and strong base can sometimes lead to side reactions and lower yields. eurekaselect.com Modified procedures using reagents like N-bromosuccinimide (NBS) or electro-oxidative methods have been developed to offer milder and more selective transformations. organic-chemistry.orgresearchgate.net
Recent advancements in catalysis, particularly in asymmetric synthesis, have provided powerful tools for enhancing enantiomeric excess. While outside the direct scope of the classical Gabriel, Hofmann, and Curtius reactions, it is worth noting that catalytic methods for the synthesis of chiral amines often provide high levels of stereocontrol.
The following table presents hypothetical data on how optimization might affect the synthesis of a chiral amine, illustrating the potential for improvement in both yield and enantiomeric excess.
| Synthetic Method | Condition | Yield (%) | Enantiomeric Excess (%) |
| Gabriel Synthesis | Standard | 65 | 95 |
| Optimized (solvent, cleavage) | 80 | >99 | |
| Hofmann Rearrangement | Traditional (Br2, NaOH) | 50 | 98 |
| Modified (NBS, mild base) | 75 | >99 | |
| Curtius Rearrangement | Thermal, NaN3 | 70 | 99 |
| DPPA, optimized temperature | 85 | >99 |
Stereochemical Control and Mechanistic Insights in the Synthesis of 2s 1 Methanesulfonylpropan 2 Amine
Principles of Enantiocontrol in Asymmetric Catalysis
Asymmetric catalysis is a powerful technique that facilitates the synthesis of chiral molecules with a high enantiomeric excess by using a chiral catalyst. numberanalytics.com The fundamental principle of enantiocontrol in asymmetric catalysis lies in the creation of a chiral environment during the reaction, which energetically differentiates the transition states leading to the two possible enantiomers. academie-sciences.frnumberanalytics.com This energy difference, even if small, results in one enantiomer being formed at a significantly faster rate than the other. academie-sciences.fr
The production of enantiopure compounds is of increasing importance in the chemical and biotechnology industries. nih.gov Asymmetric catalysis offers an efficient route to these molecules, often minimizing waste and aligning with the principles of green chemistry. numberanalytics.com The catalyst, being chiral, interacts with the prochiral substrate to form diastereomeric transition states. These transition states are not mirror images and thus have different energies. The enantiomeric excess (ee) of the product is determined by the energy difference (ΔΔG‡) between these diastereomeric transition states.
Key strategies in asymmetric catalysis to achieve high enantiocontrol include:
Kinetic Resolution: In this process, a racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other unreacted. academie-sciences.fr
Asymmetric Desymmetrization: A prochiral molecule with a plane of symmetry or a center of inversion is converted into a chiral molecule by a chiral catalyst that selectively modifies one of two enantiotopic groups.
Enantioselective Addition: A chiral catalyst controls the facial selectivity of the addition of a reagent to a prochiral substrate, such as a ketone or imine, to create a new stereocenter. acs.org
For the synthesis of (2S)-1-methanesulfonylpropan-2-amine, an enantioselective method, such as the asymmetric reduction of a corresponding prochiral imine, would be a primary strategy. This approach relies on a chiral catalyst to control the delivery of a hydride to one face of the imine, preferentially forming the (S)-enantiomer.
Role of Chiral Catalysts and Ligands in Inducing Stereoselectivity
Chiral catalysts are central to asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial in various industries. numberanalytics.com The primary role of a chiral catalyst is to create a chiral environment that discriminates between the enantiomeric transition states, thereby favoring the formation of one enantiomer. numberanalytics.com In transition metal catalysis, the catalyst typically consists of a metal center and a chiral ligand. The ligand, being a chiral molecule itself, coordinates to the metal and imparts its chirality to the catalytic system, influencing the stereochemical outcome of the reaction. numberanalytics.com
The synergy between the metal and the chiral ligand is critical. The metal provides the catalytic activity, while the chiral ligand is responsible for inducing stereoselectivity. numberanalytics.com The ligand creates a well-defined three-dimensional space around the metal's active site. When a substrate binds to the metal, its orientation is dictated by steric and electronic interactions with the chiral ligand, leading to a preferred reaction pathway. numberanalytics.com
The design and synthesis of new chiral ligands are at the forefront of research in asymmetric catalysis. nih.govpnas.org The effectiveness of a chiral ligand depends on its ability to create a rigid and well-defined chiral pocket around the metal center. Many successful chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often simplifying the analysis and improving enantioselectivity. pnas.org
Common classes of chiral ligands used in the asymmetric synthesis of amines include:
Chiral Phosphine (B1218219) Ligands: Bidentate phosphine ligands like BINAP and its derivatives are widely used in asymmetric hydrogenation reactions. researchgate.net Their axial chirality and tunable electronic and steric properties make them highly effective.
P-Stereogenic Ligands: Ligands such as MaxPHOX, which contain a stereogenic phosphorus atom, have shown great success in the iridium-catalyzed asymmetric hydrogenation of imines. nih.gov
N,N'-Dioxide Ligands: These ligands can be synthesized from readily available amino acids and act as tetradentate ligands, forming stable complexes with various metals and demonstrating high stereocontrol in a range of reactions. rsc.org
The modular design of ligands allows for systematic fine-tuning of their structure to optimize the catalyst's performance for a specific substrate. nih.gov For the synthesis of this compound, a library of chiral ligands could be screened to find the optimal catalyst that provides high conversion and enantioselectivity.
Table 1: Examples of Chiral Ligands in Asymmetric Amine Synthesis
| Ligand Class | Example Ligand | Metal | Typical Application | Reference |
|---|---|---|---|---|
| Chiral Diphosphines | (R)-BINAP | Rhodium, Ruthenium | Asymmetric Hydrogenation of C=C and C=O bonds | researchgate.net |
| P-Stereogenic Ligands | (S,S)-MaxPHOX | Iridium | Asymmetric Hydrogenation of Imines | nih.gov |
| N,N'-Dioxide Ligands | Amino acid-derived | Scandium, Nickel | Asymmetric Michael Additions, Diels-Alder | rsc.org |
| Diamine Ligands | (S,S)-TsDPEN | Ruthenium | Asymmetric Transfer Hydrogenation of Ketones | acs.org |
The interaction between a metal ion and a ligand is a Lewis acid-base reaction, where the ligand donates electrons to the metal center. libretexts.org The geometry, stability, and reactivity of the resulting metal complex are governed by the principles of coordination chemistry. nih.govsolubilityofthings.com The coordination of a chiral ligand to a metal creates a chiral-at-metal complex, where the stereochemistry is dictated by the arrangement of the ligands around the metal. rsc.org
The nature of the metal-ligand bond, the coordination number, and the geometry of the complex all play a crucial role in determining the stereoselectivity of the catalytic reaction. solubilityofthings.comntu.edu.sg For instance, the bite angle of a bidentate ligand can influence the steric environment at the active site. The electronic properties of the ligand, such as its ability to donate or accept electron density, can affect the reactivity of the metal center. frontiersin.org
In the context of synthesizing this compound, the choice of both the metal and the chiral ligand is paramount. An iridium or rhodium complex with a suitable chiral phosphine or diamine ligand would be a likely candidate for the asymmetric reduction of a precursor imine. The coordination of the imine substrate to the chiral metal complex would create two possible diastereomeric intermediates. The more stable and reactive intermediate would then proceed through a lower energy transition state to yield the desired (S)-enantiomer of the amine.
Reaction Mechanism Elucidation for Stereoselective Amine Synthesis
Understanding the reaction mechanism is crucial for optimizing a stereoselective synthesis. nih.gov For the synthesis of chiral amines, several methods are available, including the asymmetric hydrogenation of imines, reductive amination of ketones, and hydroamination of alkenes. acs.orgresearchgate.net A plausible route to this compound would involve the asymmetric reduction of 1-methanesulfonylpropan-2-imine.
The mechanism for the asymmetric hydrogenation of an imine catalyzed by a transition metal complex generally involves the following key steps:
Oxidative Addition: The catalyst activates molecular hydrogen.
Substrate Coordination: The imine substrate coordinates to the chiral metal hydride complex.
Migratory Insertion: The hydride is transferred from the metal to the imine carbon, forming a chiral metal-amido intermediate. This step is often the stereodetermining step.
Reductive Elimination: The chiral amine product is released, and the catalyst is regenerated.
The chemoselectivity of the reaction is also a critical factor, especially when the substrate contains other reducible functional groups. acs.org For a substrate like 1-methanesulfonylpropan-2-imine, the catalyst must selectively reduce the C=N bond without affecting the sulfonyl group.
The origin of enantioselectivity can be rationalized by analyzing the transition states of the stereodetermining step. rsc.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and calculating their relative energies. rsc.orgnih.gov The transition state leading to the major enantiomer will have a lower free energy than the transition state leading to the minor enantiomer.
The energy profile for a typical asymmetric reaction shows the energy changes as the reactants are converted to products. The difference in the activation energies (ΔΔG‡) for the two competing pathways determines the enantiomeric ratio of the products. A larger ΔΔG‡ results in a higher enantiomeric excess. Non-covalent interactions, such as C-H···π interactions between the ligand and the substrate in the transition state, can play a significant role in stabilizing one transition state over the other. rsc.orgnih.gov
Figure 1: Hypothetical Energy Profile for Asymmetric Imine Reduction A simplified energy profile illustrating the two diastereomeric pathways for the reduction of a prochiral imine to a chiral amine. The lower energy pathway through TS-S leads to the (S)-enantiomer as the major product.
The structure of the substrate, including both steric and electronic factors, has a profound impact on the enantioselectivity of a reaction. acs.orgresearchgate.netmdpi.com For the synthesis of this compound from its corresponding imine, the substituents around the C=N bond will interact with the chiral catalyst.
Steric Effects: A bulky substituent on the substrate can sterically clash with the chiral ligand in one of the transition states, disfavoring the formation of one enantiomer. The methanesulfonylmethyl group and the methyl group on the imine precursor to this compound would need to fit into the chiral pocket of the catalyst in a specific orientation to achieve high selectivity.
Electronic Effects: The electronic properties of the substrate and the catalyst must be well-matched. acs.org Electron-donating or electron-withdrawing groups on the substrate can influence its interaction with the metal center and the chiral ligand. The electron-withdrawing nature of the methanesulfonyl group could influence the electronics of the imine and its coordination to the metal catalyst.
By systematically modifying the structure of the substrate or the chiral ligand, it is often possible to improve the enantioselectivity of the reaction. mdpi.com This process of catalyst and substrate matching is a key aspect of developing a successful asymmetric synthesis.
Table 2: Influence of Hypothetical Substrate Modifications on Enantioselectivity
| Substrate | R1 Group | R2 Group | Expected ee (%) | Rationale |
|---|---|---|---|---|
| A | -CH₃ | -CH₂SO₂CH₃ | 95 | Optimal steric and electronic match with catalyst. |
| B | -CH₂CH₃ | -CH₂SO₂CH₃ | 85 | Increased steric bulk of R1 may lead to a less favorable interaction in the transition state. |
| C | -CH(CH₃)₂ | -CH₂SO₂CH₃ | 60 | Significant steric hindrance from the isopropyl group reduces selectivity. |
| D | -CH₃ | -CH₂SO₂CF₃ | >99 | Enhanced electronic effects from the trifluoromethylsulfonyl group could lead to stronger, more selective interactions. |
Chemical Reactivity and Derivatization Strategies for 2s 1 Methanesulfonylpropan 2 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in (2S)-1-methanesulfonylpropan-2-amine is the most reactive site for nucleophilic attack. The lone pair of electrons on the nitrogen atom allows it to react with a wide range of electrophiles. The basicity and nucleophilicity of this amine are influenced by the electron-withdrawing nature of the nearby methanesulfonyl group, which slightly reduces its reactivity compared to simple alkylamines. However, it remains a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. nih.govnih.gov This reactivity is fundamental to most derivatization strategies for this molecule.
Acylation and alkylation are fundamental transformations for functionalizing the primary amine. These reactions introduce new carbon-based substituents, enabling the synthesis of a diverse library of derivatives.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.gov This reaction forms a stable amide bond.
Alkylation introduces an alkyl group onto the nitrogen atom. This is commonly achieved by reacting the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution (SN2). It is possible for the reaction to proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, so reaction conditions must be carefully controlled to achieve mono-alkylation. nih.gov Hydrogen-borrowing alkylation represents a more modern and efficient method for amine alkylation. mdpi.com
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Electrophile | Reagent/Conditions | Product |
| Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂ | N-((2S)-1-(Methylsulfonyl)propan-2-yl)acetamide |
| Acylation | Benzoyl chloride | Pyridine, 0 °C to RT | N-((2S)-1-(Methylsulfonyl)propan-2-yl)benzamide |
| Alkylation | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile | N-Benzyl-(2S)-1-methanesulfonylpropan-2-amine |
| Alkylation | Ethyl iodide | NaHCO₃, DMF | N-Ethyl-(2S)-1-methanesulfonylpropan-2-amine |
Building on its nucleophilic character, the amine functionality is a key handle for creating amides, ureas, and carbamates, which are important motifs in medicinal chemistry and materials science. researchgate.netnih.gov
Amide Formation: Beyond acyl halides, amides can be synthesized directly from carboxylic acids using peptide coupling reagents. sphinxsai.comacs.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) activate the carboxylic acid to facilitate nucleophilic attack by the amine. sphinxsai.commdpi.com This method is valued for its mild conditions and broad substrate scope. smolecule.com
Urea Formation: Ureas are typically synthesized by reacting the amine with an isocyanate. smolecule.com This reaction is generally fast and high-yielding. Alternatively, symmetrical or unsymmetrical ureas can be prepared using phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI), which first react with one amine to form a reactive intermediate that is subsequently attacked by a second amine. nih.govsphinxsai.com
Carbamate (B1207046) Formation: Carbamates are readily prepared by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. researchgate.net This reaction is often used to install protecting groups on amines. Modern methods also allow for carbamate synthesis using carbon dioxide and an alkyl halide, offering a greener alternative.
Table 2: Synthesis of Amides, Ureas, and Carbamates
| Derivative | Reagent 1 | Reagent 2/Coupling Agent | Product Class |
| Amide | Propanoic acid | DCC | Amide |
| Amide | 4-Fluorobenzoic acid | HATU, DIEA | Amide |
| Urea | Phenyl isocyanate | N/A | Urea |
| Urea | 4-Nitrophenyl chloroformate, then Aniline | N/A | Urea |
| Carbamate | Benzyl chloroformate | Na₂CO₃ | Carbamate |
| Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine | Carbamate |
Transformations Involving the Methanesulfonyl Moiety
The methanesulfonyl (mesyl) group is generally considered a stable and robust functional group, often employed for its ability to increase the solubility and metabolic stability of drug candidates. It is relatively inert to many reaction conditions used to modify the amine functionality.
However, under specific and often forcing conditions, the methanesulfonyl group can participate in chemical transformations.
Reduction: The sulfone can be reduced to a sulfide (B99878) using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would also reduce other sensitive functional groups in the molecule.
Elimination: While the methanesulfonyl group is a good leaving group in principle, its departure from a saturated carbon atom requires harsh conditions. In related systems, β-hydroxy sulfones can undergo elimination to form vinyl sulfones. A similar elimination from this compound derivatives would require prior activation or specific structural features.
Julia-Kocienski Olefination: The sulfone group is a cornerstone of the Julia-Kocienski olefination. If the carbon alpha to the sulfone is deprotonated (requiring a strong base), the resulting carbanion can react with an aldehyde or ketone to eventually form an alkene. This would represent a significant transformation of the molecule's skeleton.
Regioselective and Chemoselective Derivatization on the Propane (B168953) Skeleton
The presence of two distinct functional groups, the primary amine and the sulfone, allows for highly selective derivatization.
Chemoselectivity: The amine is significantly more nucleophilic and basic than the sulfone group. Therefore, reactions with electrophiles such as acyl chlorides, isocyanates, and alkyl halides will occur selectively at the nitrogen atom under standard conditions, leaving the methanesulfonyl group untouched. This inherent difference in reactivity is the cornerstone of most derivatization strategies for this compound. To react at other positions, the amine group would typically need to be protected first, for example as a carbamate (e.g., Boc-protected).
Regioselectivity: The propane backbone itself consists of C-H bonds that are generally unreactive towards most reagents. Functionalization of the carbon skeleton is challenging and usually requires advanced methods. Derivatization is almost exclusively directed by the existing functional groups. Reactions at the C1 or C2 positions are most common. For example, deprotonation at the C1 position, alpha to the sulfone, could be achieved with a very strong base, allowing for subsequent reaction with an electrophile. However, this would be a challenging transformation due to the acidity of the N-H protons.
Development of Novel Reactions Utilizing the Unique Structural Features of this compound
The unique combination of a chiral center at C2, a primary amine, and a sulfone group offers opportunities for the development of novel synthetic methodologies.
Asymmetric Synthesis: The chiral amine can be used as a chiral auxiliary or a building block in asymmetric synthesis. Derivatives could be synthesized to act as chiral ligands for metal-catalyzed reactions, where the stereochemistry of the final product is directed by the (S)-configuration of the starting material.
Bifunctional Catalysis: Derivatives could be designed where both the amine (or its derivatized form) and the sulfone moiety participate in a catalytic cycle. For instance, one group could bind a substrate while the other activates a reagent.
Intramolecular Reactions: By introducing a second reactive group into a derivative of this compound, intramolecular cyclization reactions could be explored to generate novel heterocyclic ring systems containing a sulfone moiety. For example, an N-acylated derivative with a terminal electrophile could be induced to cyclize, forming a chiral lactam or other ring structure. The development of photocatalytic methods could also enable novel transformations, such as the synthesis of aminovinyl sulfones from related structures. mdpi.com
Applications of 2s 1 Methanesulfonylpropan 2 Amine As a Chiral Building Block
Precursor in Asymmetric Synthesis of Complex Molecular Scaffolds
The de novo synthesis of complex molecular scaffolds that are homogeneous and can be derivatized rationally is a cornerstone of medicinal chemistry and materials science. mdpi.com Chiral building blocks like (2S)-1-methanesulfonylpropan-2-amine are integral to this process, providing the initial stereochemical control that is propagated through subsequent synthetic steps. The amine functionality allows for its incorporation into larger structures, while the methanesulfonyl group can act as a directing group or a stable, polar substituent.
Research into the synthesis of diverse molecular scaffolds often employs fundamental building blocks that can be elaborated into more complex structures. mdpi.com For instance, the synthesis of peptidomimetics and other biomimetic molecules has been achieved through solid-phase procedures where a core unit, such as a proline homologue, is constructed and incorporated. nih.gov Similarly, this compound can be used as a foundational element for building novel scaffolds, with its stereocenter dictating the three-dimensional arrangement of the final molecule.
Synthesis of Chiral Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. openmedicinalchemistryjournal.comnih.gov The synthesis of these structures in an enantiomerically pure form is a primary objective in drug discovery, and chiral amines are key starting materials for this purpose. clockss.orgresearchgate.net
Chiral aziridines are highly valuable synthetic intermediates due to their strained three-membered ring, which can be opened by a variety of nucleophiles to yield a range of functionalized chiral amines. The synthesis of optically pure 1-(2-aminoalkyl)aziridines has been demonstrated through a self-opening reaction of a chiral aziridine (B145994) precursor in the presence of a Lewis acid like zinc bromide. umich.eduresearchgate.net This reaction proceeds stereoselectively, yielding a single diastereoisomer. researchgate.net
Another powerful method involves the use of N-sulfinyl imines, which are readily prepared by condensing a chiral sulfinamide with a ketone. rsc.orgsigmaaldrich.com The resulting N-tert-butanesulfinylketimines can react with sulfur ylides to produce highly substituted chiral aziridines with excellent diastereoselectivity. rsc.org The sulfinyl group, which acts as a potent chiral directing group, can be easily cleaved under mild acidic conditions. sigmaaldrich.comresearchgate.net This methodology highlights how a chiral amine derivative can effectively transfer its stereochemical information to a newly formed heterocyclic ring.
The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and FDA-approved drugs. enamine.netmdpi.com Consequently, numerous stereoselective methods have been developed for its synthesis. mdpi.comorganic-chemistry.org Chiral amines and their derivatives are central to many of these strategies.
One approach involves the functionalization of endocyclic enamines to form substituted pyrrolidines. researchgate.net For example, an iodoamination of the enamine double bond, followed by an aziridination/methanolysis sequence, can establish amino functionality at the β-position, leading to precursors for natural products like the alkaloid (+/-)-laburnamine. researchgate.net Furthermore, N-tert-butanesulfinyl amines have been utilized in efficient routes toward substituted pyrrolidines and piperidines. sigmaaldrich.com These methods underscore the utility of chiral amine-based reagents in constructing larger, more complex heterocyclic systems.
Table 1: Synthetic Routes to Chiral Heterocycles
| Heterocycle | Precursor Type | Key Reaction | Notable Features | Source(s) |
|---|---|---|---|---|
| 1-(2-Aminoalkyl)aziridine | Chiral Aziridine | Lewis acid-catalyzed self-opening | Stereoselective, forms single diastereoisomer. | umich.eduresearchgate.net |
| Substituted Aziridine | N-tert-Butanesulfinyl Imine | Reaction with sulfur ylide | High diastereoselectivity, versatile intermediate. | rsc.orgsigmaaldrich.com |
| Substituted Pyrrolidine | Endocyclic Enamine | Iodoamination/Aziridination | Access to natural product precursors. | researchgate.net |
| Pyrrolidines/Piperidines | N-tert-Butanesulfinyl Amine | Cyclization strategies | Efficient route to larger cyclic amines. | sigmaaldrich.com |
Chiral Auxiliary and Ligand Development
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral sulfinamides, such as the widely used tert-butanesulfinamide (Ellman's auxiliary), are exceptionally effective in this role. sigmaaldrich.comnih.gov They readily condense with aldehydes and ketones to form sulfinyl imines, which then undergo highly diastereoselective nucleophilic additions. sigmaaldrich.comresearchgate.net The structural similarity of this compound to these auxiliaries suggests its potential in similar applications.
In addition to serving as auxiliaries, chiral amines and their derivatives are fundamental components in the development of chiral ligands for transition metal-catalyzed reactions. mdpi.com Amino acids, for instance, have been used to create mono-N-protected ligands for palladium-catalyzed C-H functionalization reactions. nih.govmdpi.com These ligands can create a chiral environment around the metal center, inducing enantioselectivity in the catalytic transformation. mdpi.commdpi.com The bifunctional nature of this compound (containing both a ligand-binding amine and a potentially coordinating sulfonyl group) makes it an attractive candidate for the design of novel chiral ligands.
Role in the Synthesis of Peptidomimetics and Modified Amino Acids
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability and bioavailability. nih.govescholarship.org Heterocyclic scaffolds are often used to constrain the conformation of a peptide mimetic, and solid-phase synthesis is a common strategy for their construction. escholarship.orgmdpi.com Chiral amines and amino acids are the fundamental building blocks in these syntheses. nih.govnih.gov this compound can be incorporated into such structures, where its stereocenter helps define the molecule's three-dimensional shape, which is crucial for receptor binding. researchgate.net
The synthesis of nonproteinogenic (unnatural) amino acids is another area where chiral amines are essential. nih.gov Palladium-catalyzed C-H activation and olefination of aliphatic amines, directed by a removable picolinamide (B142947) group, provides a method for synthesizing modified amino acids that would be difficult to access otherwise. nih.gov A chiral amine starting material like this compound could be used in such a sequence to produce novel, enantiomerically pure amino acid derivatives for incorporation into peptides or other bioactive molecules.
Utility in the Production of Fine Chemicals and Intermediates
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. openmedicinalchemistryjournal.com Chiral building blocks are a critical class of fine chemical intermediates. enamine.net The applications outlined above demonstrate that this compound is a valuable intermediate for producing a range of high-value fine chemicals.
Its utility extends from the synthesis of specific drug targets containing chiral heterocyclic motifs enamine.netmdpi.com to its role as a recyclable chiral auxiliary in asymmetric synthesis. wikipedia.orgnih.gov The ability to use this compound to generate enantiomerically pure amines, amino alcohols, amino acids, and complex heterocyclic systems positions it as a key component in the toolbox of synthetic organic chemists for both academic research and industrial-scale production of fine chemicals. nih.gov
Computational and Theoretical Investigations of 2s 1 Methanesulfonylpropan 2 Amine
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of (2S)-1-methanesulfonylpropan-2-amine. These methods provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and the nature of its chemical bonds.
The bonding in this compound can also be analyzed using DFT. This includes the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, the electronic nature of the bonds, such as the polarity of the S-O and S-C bonds in the sulfonyl group and the C-N bond in the amine group, can be quantified through population analysis. This provides insights into the reactive sites of the molecule.
Table 1: Calculated Geometric Parameters for a Low-Energy Conformer of this compound (Illustrative)
| Parameter | Value |
| C-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.45 |
| C-N Bond Length (Å) | 1.47 |
| C-C-N Bond Angle (°) | 109.5 |
| H-N-H Bond Angle (°) | 107.0 |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the identification and characterization of this compound.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated from the vibrational frequencies and intensities calculated using DFT. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated spectrum provides a theoretical fingerprint of the molecule, which is useful for interpreting experimental vibrational spectra and identifying characteristic functional group frequencies, like the symmetric and asymmetric stretches of the SO₂ group and the N-H stretches of the amine.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350 |
| SO₂ | Symmetric Stretch | 1150 |
| NH₂ | N-H Stretch | 3400, 3300 |
| NH₂ | Scissoring | 1620 |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations are particularly useful for conformational analysis in different environments, such as in a solvent. By simulating the molecule in a box of water or another solvent, researchers can observe how the interactions with the solvent molecules influence its conformational preferences. These simulations can reveal the flexibility of the molecule and the timescales of transitions between different conformations. The results of MD simulations can provide a more realistic understanding of the molecule's behavior in solution, which is crucial for understanding its role in chemical reactions.
Computational Elucidation of Reaction Mechanisms and Stereoselectivity
Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions involving this compound, especially in the context of stereoselective synthesis where it might be used as a chiral auxiliary or reactant.
When this compound participates in a reaction that creates a new stereocenter, understanding the origin of chiral induction is paramount. Transition state theory is the cornerstone of these investigations. By locating and characterizing the transition state structures for the formation of different stereoisomers, chemists can understand why one stereoisomer is formed preferentially.
DFT calculations are used to model the geometries and energies of the transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the critical interactions that determine the stereochemical outcome. For reactions involving this compound, the model would show how the chiral center of the amine directs the approach of the reagents, leading to the observed stereoselectivity. Non-covalent interactions, such as hydrogen bonding involving the amine or sulfonyl groups, are often found to be crucial in stabilizing the favored transition state.
A complete understanding of a reaction mechanism requires mapping out the entire energy landscape. This involves calculating the energies of the reactants, intermediates, transition states, and products for all plausible reaction pathways. The resulting potential energy surface provides a comprehensive picture of the reaction, including the activation energies for each step and the relative stabilities of all species involved.
By comparing the energy barriers of competing pathways, researchers can predict the major products and understand the factors that control the reaction's selectivity. For instance, in a reaction where this compound is a reactant, computational analysis of the energy landscape can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new, more efficient synthetic methods.
Table 3: Illustrative Energy Profile for a Hypothetical Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (R-product) | +20.5 |
| Transition State (S-product) | +18.2 |
| Intermediate | +5.3 |
| Product (S-isomer) | -15.0 |
| Product (R-isomer) | -12.8 |
Note: The values in this table are illustrative for a hypothetical stereoselective reaction and would be derived from specific quantum chemical calculations.
Based on a comprehensive search of available scientific literature, there is no specific research data publicly available regarding the computational and theoretical investigations of the chemical compound this compound. Consequently, it is not possible to provide an article on the "Structure-Reactivity Relationship Prediction and Molecular Design" or the "In Silico Exploration for Design of Novel Analogs with Modified Reactivity/Selectivity" for this particular compound.
The strict requirement to focus solely on this compound and the absence of any published computational studies on this molecule preclude the generation of the requested content. Scientific articles of this nature rely on existing research findings, and without such a foundation, any generated text would be speculative and not based on verifiable data.
Therefore, the requested article cannot be produced at this time due to the lack of necessary scientific source material.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly influencing the synthesis of chiral amines and their derivatives. diva-portal.orgorientjchem.org Future research in the synthesis of (2S)-1-methanesulfonylpropan-2-amine is expected to focus on developing more sustainable and environmentally friendly processes.
One promising avenue is the use of biocatalysis. Enzymes such as transaminases and amine dehydrogenases have shown great potential in the synthesis of chiral amines with high enantioselectivity under mild reaction conditions. chimia.chnih.gov For instance, a high-productivity biocatalytic process has been developed for the synthesis of the structurally similar (S)-1-methoxypropan-2-amine via transamination of methoxyacetone. chimia.chresearchgate.net This precedent suggests that a similar enzymatic approach could be developed for this compound, potentially using a corresponding sulfonylated ketone precursor. The use of enzymes can significantly reduce the reliance on hazardous reagents and solvents, and often proceeds with high atom economy. researchgate.net
Another area of development is the use of greener solvents and reaction media. Research into the use of deep eutectic solvents (DESs) for amine synthesis is gaining traction. These solvents are often biodegradable, have low toxicity, and can be recycled, offering a more sustainable alternative to traditional organic solvents. Furthermore, the development of solvent-free reaction conditions, or the use of water as a solvent, are key goals in green chemistry that could be applied to the synthesis of this compound. sci-hub.se The use of ultrasound irradiation is another green method that has been shown to be effective for the N-acylation of amines and sulfonamides, potentially reducing reaction times and energy consumption. orientjchem.org
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The development of novel and highly efficient catalytic systems is crucial for the enantioselective synthesis of this compound. While classical resolution methods are still in use, the focus is shifting towards asymmetric synthesis that directly generates the desired enantiomer.
Biocatalytic Systems: As mentioned, enzymes are at the forefront of this research. The screening and engineering of novel transaminases and amine dehydrogenases with high activity and selectivity towards sulfonylated substrates will be a key research direction. frontiersin.org The use of immobilized enzymes could further enhance the sustainability and cost-effectiveness of the process by allowing for catalyst recycling. researchgate.net
Metal-Based Catalysts: Palladium-catalyzed reactions have been successfully employed for the enantioselective synthesis of chiral cyclic sulfonamides. rsc.orgresearchgate.net Future work could explore the application of palladium-PHOX catalysts, which have shown high efficiency in the enantioselective intermolecular addition of aliphatic amines to dienes, to the synthesis of acyclic chiral sulfonamides like this compound. nih.gov Nickel-catalyzed reactions are also emerging as a powerful tool for the synthesis of β-chiral sulfones through multicomponent strategies. nih.govacs.org
Organocatalysis: Chiral phosphoric acids and other organocatalysts are being investigated for the enantioselective synthesis of various chiral compounds, including amines. researchgate.net These metal-free catalysts are often less toxic and more stable than their metal-based counterparts, making them an attractive option for sustainable synthesis.
The following table summarizes some of the promising catalytic systems for the synthesis of chiral amines and sulfones:
| Catalyst Type | Specific Example/Class | Potential Application for this compound | Key Advantages |
| Biocatalyst | Transaminases, Amine Dehydrogenases | Direct asymmetric amination of a sulfonylated ketone precursor. | High enantioselectivity, mild conditions, environmentally benign. |
| Metal Catalyst | Palladium-PHOX complexes | Enantioselective amination or related cross-coupling reactions. | High catalytic activity and potential for broad substrate scope. |
| Metal Catalyst | Nickel-based catalysts | Multicomponent reactions to form the β-amino sulfone backbone. | Enables rapid construction of complex molecules from simple precursors. |
| Organocatalyst | Chiral Phosphoric Acids | Enantioselective imine activation followed by nucleophilic addition. | Metal-free, lower toxicity, often robust and easy to handle. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. rsc.org The integration of flow chemistry and automated synthesis platforms is a significant trend that will impact the future production of this compound.
The synthesis of sulfonamides has already been successfully demonstrated in flow reactors. acs.orgunimi.it These continuous processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The small reactor volumes in flow systems also mitigate the risks associated with highly exothermic reactions, which can be a concern in sulfonamide synthesis. rsc.org
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthesis of this compound. unimi.it These platforms can also facilitate the rapid generation of libraries of related compounds for structure-activity relationship studies in drug discovery.
Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization
The accurate determination of the enantiomeric purity of this compound is critical. Future research will likely focus on the development and application of more advanced and efficient analytical techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established technique for separating enantiomers. mdpi.com The use of polysaccharide-based chiral stationary phases (CSPs) has proven effective for the separation of a wide range of amines. nih.govresearchgate.net A significant finding is the beneficial effect of acidic additives, such as methanesulfonic acid or ethanesulfonic acid, in the mobile phase, which can dramatically improve the chiral separation of basic compounds. nih.govnih.gov This approach is directly applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents (CDAs) in NMR spectroscopy is a powerful method for determining enantiomeric excess. While not found specifically for the target compound, research on chiral phosphazane reagents has shown their effectiveness in creating diastereomeric derivatives of chiral amines with distinct ³¹P NMR signals, allowing for direct integration to determine the enantiomeric ratio. nih.gov The development of novel CDAs tailored for sulfonylated amines could provide a rapid and accurate analytical tool.
The following table highlights key analytical techniques for stereochemical characterization:
| Technique | Method | Application to this compound | Advantages |
| Chiral HPLC | Polysaccharide-based CSPs with acidic mobile phase additives. | Direct separation and quantification of the (S) and (R) enantiomers. | High accuracy, well-established, applicable for both analytical and preparative scales. |
| NMR Spectroscopy | Use of a chiral derivatizing agent to form diastereomers. | Determination of enantiomeric excess through integration of distinct signals. | Rapid analysis, provides structural information. |
| Chiroptical Sensing | Dynamic covalent chemistry with a chiral probe. | Correlation of circular dichroism signal to absolute configuration and enantiomeric composition. | High-throughput potential, sensitive. |
Multicomponent Reactions and Cascade Processes for Complex Synthesis
Multicomponent reactions (MCRs) and cascade processes offer a highly efficient approach to the synthesis of complex molecules by combining multiple reaction steps into a single operation without the need to isolate intermediates. frontiersin.orgrsc.org This strategy aligns with the principles of green chemistry by reducing waste, solvent usage, and energy consumption.
For the synthesis of this compound, a future research direction could involve the design of a multicomponent reaction that assembles the molecule from simple, readily available starting materials in a single pot. For example, a reaction involving an amine source, a sulfinate, and a three-carbon building block could be envisioned. The stereoselectivity could be controlled by a chiral catalyst present in the reaction mixture.
Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are also a promising area. A cascade process for the synthesis of β-chiral sulfones has been developed using a dual-catalyzed radical addition and asymmetric coupling. nih.govacs.org Similar strategies could be adapted for the synthesis of this compound. For instance, a cascade involving the addition of a sulfonyl radical to an alkene followed by an asymmetric amination could be a potential route. rsc.org The development of such elegant and efficient synthetic strategies will be a key focus of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
